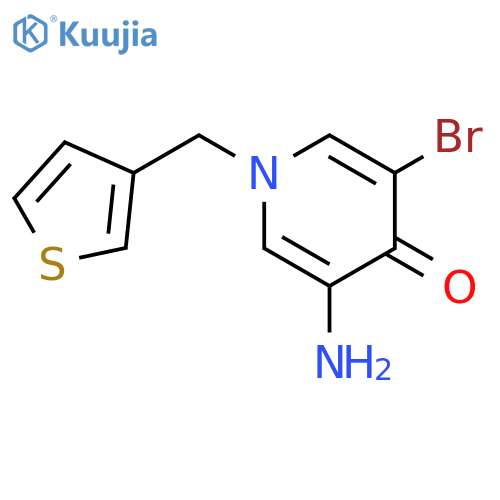Cas no 1564737-25-2 (3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one)
3-アミノ-5-ブロモ-1-(チオフェン-3-イル)メチル-1,4-ジヒドロピリジン-4-オンは、複雑な有機化合物であり、特に医薬品中間体や材料科学分野での応用が期待されています。この化合物は、チオフェン環とジヒドロピリジン骨格を有するハイブリッド構造を持ち、高い反応性と多様な修飾可能性を特徴とします。ブロモ基とアミノ基の存在により、さらなる官能基化やカップリング反応への適性が高く、精密有機合成において有用です。また、チオフェン環の電子特性が付与されるため、電子材料や機能性分子の開発にも寄与する可能性があります。結晶性や安定性に関するデータは限られていますが、その特異な構造から新規生物活性化合物の探索研究において重要な役割を果たすことが予想されます。

1564737-25-2 structure
商品名:3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one
3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one
- 1564737-25-2
- EN300-1107862
- 3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one
-
- インチ: 1S/C10H9BrN2OS/c11-8-4-13(5-9(12)10(8)14)3-7-1-2-15-6-7/h1-2,4-6H,3,12H2
- InChIKey: IEGPWHBKUHBYBF-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=CN(C=1)CC1=CSC=C1)N)=O
計算された属性
- せいみつぶんしりょう: 283.96190g/mol
- どういたいしつりょう: 283.96190g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 74.6Ų
3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107862-1.0g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 1g |
$1299.0 | 2023-05-26 | ||
| Enamine | EN300-1107862-2.5g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1107862-0.5g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1107862-0.1g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1107862-10.0g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 10g |
$5590.0 | 2023-05-26 | ||
| Enamine | EN300-1107862-0.25g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1107862-10g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 95% | 10g |
$4545.0 | 2023-10-27 | |
| Enamine | EN300-1107862-0.05g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1107862-5.0g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 5g |
$3770.0 | 2023-05-26 | ||
| Enamine | EN300-1107862-5g |
3-amino-5-bromo-1-[(thiophen-3-yl)methyl]-1,4-dihydropyridin-4-one |
1564737-25-2 | 95% | 5g |
$3065.0 | 2023-10-27 |
3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one 関連文献
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
1564737-25-2 (3-amino-5-bromo-1-(thiophen-3-yl)methyl-1,4-dihydropyridin-4-one) 関連製品
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
